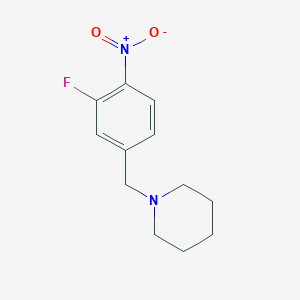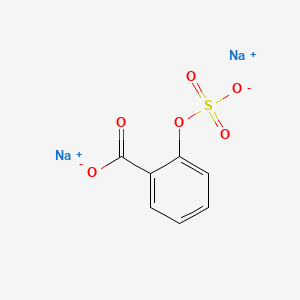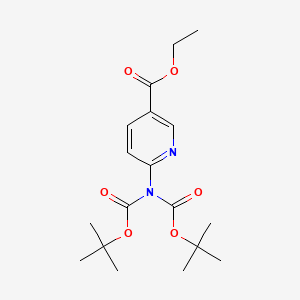amine CAS No. 1229041-28-4](/img/structure/B1400505.png)
[(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine
Descripción general
Descripción
The compound “(3-Fluoro-2-methoxyphenyl)methylamine” is an organic compound. It is an aralkylamino compound that is benzylamine substituted by a methoxy group at the para position .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters. Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Reductive Amination Synthesis
(3-Fluoro-2-methoxyphenyl)methylamine can be synthesized through methods like reductive amination. Bawa et al. (2009) explored a similar synthesis using different compounds, demonstrating the potential for synthesizing biologically active molecules and intermediates in pharmaceuticals, dyes, and chemicals through such processes (Bawa, Ahmad, & Kumar, 2009).
Synthesis of Aminocycloheptatrienylidenamines
The compound can be involved in reactions like the synthesis of aminocycloheptatrienylidenamines. Cavazza and Pietra (1976) conducted a study where methylation and reaction with primary amines led to the formation of such compounds, demonstrating the versatility of similar fluoro-methoxyphenyl compounds in synthetic organic chemistry (Cavazza & Pietra, 1976).
Fluorinated Compound for Chiral Analysis
Rodríguez-Escrich et al. (2005) described the use of a similar fluorinated compound for chiral analysis. Their study highlights the potential of fluoro-methoxyphenyl compounds in analytical chemistry, particularly in determining the enantiomeric excess of chiral amines (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Synthesis of Fluorinated Building Blocks
Ghosh et al. (2009) described the synthesis and reactivity of fluorinated compounds that serve as building blocks for Julia olefination, underscoring the potential of (3-Fluoro-2-methoxyphenyl)methylamine-like compounds in synthesizing various organic compounds (Ghosh, Banerjee, Sinha, Kang, & Zajc, 2009).
Involvement in Antagonist Synthesis
Research like Snider et al. (1991) shows the potential of fluoro-methoxyphenyl compounds in the synthesis of antagonists, indicating a role in pharmacological applications (Snider, Constantine, Lowe, Longo, Lebel, Woody, Drozda, Desai, Vinick, & Spencer, 1991).
Synthesis of Fluorinated Retinoic Acids
Studies like those by Lovey and Pawson (1981) have investigated the synthesis of fluorinated retinoic acids and their analogues, showing the significance of fluoro-methoxyphenyl compounds in the development of dermatological therapeutics (Lovey & Pawson, 1981).
Propiedades
IUPAC Name |
1-(3-fluoro-2-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCGHUSDCUYYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1400430.png)



![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/structure/B1400436.png)


![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)
![2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400443.png)
![5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400444.png)
